molecular formula C29H26Cl2N2O B11121415 1-(dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

1-(dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B11121415
M. Wt: 489.4 g/mol
InChI Key: LYNXUHAGKSBEKX-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a dibenzylamino group and a dichlorocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol typically involves multiple steps, including the formation of the dibenzylamino group and the incorporation of the dichlorocarbazole unit. Common synthetic routes may involve:

    Step 1: Formation of the dibenzylamino group through the reaction of benzylamine with benzyl chloride under basic conditions.

    Step 2: Synthesis of the dichlorocarbazole moiety via chlorination of carbazole using reagents like thionyl chloride or phosphorus pentachloride.

    Step 3: Coupling of the dibenzylamino group with the dichlorocarbazole unit through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound.

    Substitution: The dichlorocarbazole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with cellular receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Dibenzylamino)-3-(9H-carbazol-9-yl)propan-2-ol: Lacks the dichloro substitution, which may affect its reactivity and applications.

    1-(Dibenzylamino)-3-(3,6-dimethyl-9H-carbazol-9-yl)propan-2-ol: Contains methyl groups instead of chlorine atoms, leading to different chemical properties.

Uniqueness

1-(Dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is unique due to the presence of both dibenzylamino and dichlorocarbazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H26Cl2N2O

Molecular Weight

489.4 g/mol

IUPAC Name

1-(dibenzylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C29H26Cl2N2O/c30-23-11-13-28-26(15-23)27-16-24(31)12-14-29(27)33(28)20-25(34)19-32(17-21-7-3-1-4-8-21)18-22-9-5-2-6-10-22/h1-16,25,34H,17-20H2

InChI Key

LYNXUHAGKSBEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O

Origin of Product

United States

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